molecular formula C7H7NO3 B1267108 Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate CAS No. 89937-77-9

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Cat. No.: B1267108
CAS No.: 89937-77-9
M. Wt: 153.14 g/mol
InChI Key: DATHOCDTDDUESC-UHFFFAOYSA-N
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Description

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Regioselective Synthesis : A study by Pratap et al. (2007) describes an innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids, highlighting the chemical's utility in synthesizing complex organic molecules.

  • Annulation Reactions : Zhu et al. (2003) Zhu, Lan, & Kwon (2003) demonstrated the use of this compound in phosphine-catalyzed [4 + 2] annulation, forming tetrahydropyridines, which are valuable in organic chemistry.

  • Preparation of β-Amino Acids : Tishkov, Reissig, & Ioffe (2002) Tishkov, Reissig, & Ioffe (2002) used it as a precursor for β-proline and nipecotic acid derivatives, showcasing its versatility in synthesizing amino acid derivatives.

Pharmacology and Drug Design

  • Antibacterial and Antifungal Agents : Research by Stefancich et al. (1987) Stefancich et al. (1987) explored its derivatives for potential use as antibacterial and antifungal agents, although the activities were found to be very weak.

  • Synthesis of 5-HT3 Antagonists : A study by Matsui et al. (1992) Matsui et al. (1992) described the synthesis of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists, highlighting its application in drug synthesis.

  • Analgesic Property Optimization : Ukrainets et al. (2015) Ukrainets, Gorokhova, Sydorenko, & Taran (2015) investigated the modification of the pyridine moiety to enhance analgesic properties, demonstrating its potential in developing pain-relief drugs.

Safety and Hazards

“Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

methyl 2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATHOCDTDDUESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299796
Record name Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89937-77-9
Record name 89937-77-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-hydroxypyridine-4-carboxylic acid (5.0 g) in MeOH (50 ml) was added acetyl chloride (26 ml) dropwise at 0° C. over 15 min. The reaction mixture was slowly warmed to room temperature, and stirred for 20 h. The reaction mixture was concentrated in vacuo, and diluted with EtOAc and water. The organic layer was washed with saturated NaHCO3 solution, concentrated in vacuo, and purified by column chromatography (MeOH/DCM) to afford the title compound (3.5 g) as an off-white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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